molecular formula O6Ti3 B082121 Trititanium oxide CAS No. 12035-95-9

Trititanium oxide

Cat. No.: B082121
CAS No.: 12035-95-9
M. Wt: 79.87 g/mol
InChI Key: SOQBVABWOPYFQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trititanium oxide can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and hydrothermal synthesis. One common method involves the reduction of titanium dioxide with titanium metal at high temperatures. The reaction typically occurs at around 1600°C, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using the reduction of titanium dioxide with hydrogen gas. This process involves heating titanium dioxide in a hydrogen atmosphere at elevated temperatures, leading to the formation of this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired phase and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trititanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its ability to participate in redox reactions, making it a valuable material in catalysis and energy storage applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield higher oxides of titanium, while reduction can produce lower oxides or metallic titanium .

Scientific Research Applications

Trititanium oxide has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

    Biology: In biological research, this compound is explored for its potential use in biosensors and bioimaging.

    Medicine: this compound is investigated for its potential use in drug delivery systems and medical implants.

    Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and coatings.

Mechanism of Action

The mechanism of action of trititanium oxide involves its ability to undergo redox reactions, which are crucial for its catalytic and energy storage applications. The compound can facilitate electron transfer processes, making it effective in catalysis and photocatalysis. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Titanium dioxide (TiO₂): Titanium dioxide is a widely studied compound with applications in photocatalysis, pigments, and sunscreens.

    Titanium(III) oxide (Ti₂O₃): Titanium(III) oxide is another titanium oxide with distinct properties.

    Titanium monoxide (TiO): Titanium monoxide is a less common oxide of titanium with unique properties.

Uniqueness of Trititanium Oxide: this compound stands out due to its multiple crystalline forms and phase transition properties. The reversible phase transitions between different forms of this compound offer unique opportunities for applications in data storage and energy conversion. Additionally, its ability to undergo redox reactions makes it a versatile material for catalysis and environmental applications .

Properties

IUPAC Name

oxygen(2-);titanium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2O.Ti/q2*-2;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQBVABWOPYFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O2Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015366
Record name Titanium(4+) dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.866 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12035-95-9, 51745-87-0, 13463-67-7
Record name Titanium oxide (Ti3O)
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Record name Titanium oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium oxide (Ti3O)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium(4+) dioxide
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Record name Trititanium oxide
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Record name TITANIUM DIOXIDE
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Synthesis routes and methods I

Procedure details

An aqueous titanium oxysulfate solution was prepared by dissolving 3388 g of a titanium oxysulfate (trade name: TM Crystal, having an appearance of white solids, manufactured by Tayca Corp.) in 2258 g of ion-exchange water. Into the above-prepared aqueous titanium oxysulfate solution, a 1479 g of an aqueous hydrogen peroxide solution (31% by weight) was added while cooling with ice, to obtain a rose-colored mixture. Into a reaction vessel equipped with a pH electrode and a pH controller that is connected to the pH electrode so that the pH of a mixture in the vessel is controlled by adding a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.), 4700 g of ion-exchange water was introduced. The pH controller was set to pH 4. The supplying rate of the ammonia water was set to 50 ml/min. In the reaction vessel, when pH of the mixture in the vessel becomes lower than the set value, the ammonia water starts to be supplied and is continuously supplied at the above-set supplying rate until pH reaches the pH-set value. While stirring at 145 rpm, the above-obtained mixture was added to the reaction vessel at a rate of 50 ml/min, to react the titanium oxysulfate with the ammonia water that was supplied by the pH controller. At this time, the reaction temperature was in the range of from 23° C. to 51° C. The resulting mixture was maintained for one (1) hour while stirring, and then a 25% by weight of an ammonia water (extra-pure grade, manufactured by Wako Pure Chemical Industries, Ltd.) was further added thereto, to obtain a slurry. The total amount of the ammonia water added to the reaction vessel was 3690 g, which is twice as much as the amount required for conversion of the titanium oxysulfate to a titanium hydroxide. The slurry was filtered, and the resulting solid was rinsed with ion-exchange water, was dried, and was calcined at a temperature of 350° C. in air for 8 hours. The solid then was cooled down to a room temperature (about 20° C.), to obtain a granular titanium oxide. The titanium oxide had a crystal structure of anatase and a water content of 15% by weight.
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Synthesis routes and methods II

Procedure details

A titanium sulfate solution was prepared by dissolving titanium-containing ore in sulfuric acid. This titanium sulfate solution was hydrolyzed to give aqueous titanium oxide, and added to 100 parts by mass (in terms of TiO2) of this aqueous titanium oxide were 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate. The resulting mixture was heated in a laboratory rotary muffle furnace until the product temperature reached 1020° C. The resulting titanium dioxide fine particles were allowed to cool to room temperature and were observed on a transmission electron microscopic photograph that the particles were an anatase type and had an average primary particle diameter of 0.13 μm.
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Synthesis routes and methods III

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Aluminum dodecyloxide was prepared in the same manner as in Example 1. Then a part of the aluminum dodecyloxide was hydrolyzed in the same manner as in Example 1 to obtain an alumina slurry. A remained part of aluminum dodecyloxide was mixed with isopropyltitanium (produced by Kishida Kagaku K.K.) at a mixing ratio of 100:5 by weight. The mixture was hydrolysed in the same manner as in Example 1 employing the above alumina slurry as a crystal seed to obtain a titanium dioxide-containing alumina slurry. This alumina slurry was diluted with water to a solid alumina hydrate content 7.9%. The alumina slurry showed pH of 9.5. The pH was adjusted by adding a 3.9% nitric acid solution to a pH before aging as shown in Table 1. The alumina slurry was aged under the conditions shown in Table 1 to obtain a colloidal sol of alumina hydrate. This colloidal sol was spray-dried in the same manner as in Example 1 to obtain alumina hydrate, which had a boehmite structure, and was in a form of a plate-shaped particles as same as in Example 1. Properties of the alumna hydrate were measured as described above. The measured properties are shown in Table 1. The titanium dioxide was contained only at and near surface of the alumina hydrate particles.
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Synthesis routes and methods IV

Procedure details

A predetermined amount of an aqueous solution of ammonium paratungstate was added to metatitanic acid, and the mixture was calcined. An aqueous solution of ammonium metavanadate was added to the calcination product, and proper amounts of a molding adjuvant and water were added, followed by kneading the mixture. The kneading product was extruded into a lattice form (width 150 mm, height 150 mm, length 885 mm, pitch size 7 mm) by an extruder. The extrudate was dried (120° C.) and calcined (550° C.) to obtain a honeycomb-shaped denitrification catalyst (composition: 75 wt. % titanium oxide, 10 wt. % tungsten oxide, 0.5 wt. % vanadium pentoxide, and 14.5 wt. % remainder).
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